PF-04217903

Kinase Selectivity Profiling c-Met Inhibitor Off-Target Pharmacology

PF-04217903 phenolsulfonate is the exquisitely selective c-Met inhibitor (>1,000-fold over 208 kinases) essential for clean mechanistic studies. Unlike multi-kinase inhibitors (crizotinib, cabozantinib), it eliminates off-target confounding effects. Its unique mutational sensitivity (potent against H1094R, R988C, T1010I; inactive against Y1230C gatekeeper mutation) makes it invaluable for discriminating mutant-specific dependencies. Ideal for MET-amplified tumor models, kinome-wide selectivity screens, and rational combination studies. Oral bioavailability and well-characterized PK/PD enable robust in vivo experimental design. Choose PF-04217903 for reproducibility and unambiguous c-Met-specific results.

Molecular Formula C19H16N8O
Molecular Weight 372.4 g/mol
CAS No. 1159490-85-3
Cat. No. B1663016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04217903
CAS1159490-85-3
SynonymsPF-04217903;  PF 04217903;  PF04217903;  2-{4-[1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl]-1H-pyrazol-1-yl}ethanol
Molecular FormulaC19H16N8O
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
InChIInChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
InChIKeyPDMUGYOXRHVNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white powder

Structure & Identifiers


Interactive Chemical Structure Model





PF-04217903 (CAS 1159490-85-3): A Highly Selective ATP-Competitive c-Met Kinase Inhibitor for Targeted Oncology Research


PF-04217903 is a novel, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase [1]. The compound demonstrates potent inhibition of human c-Met with a Ki of 4.8 nM and exhibits exceptional selectivity, displaying over 1,000-fold greater activity for c-Met compared to a panel of 208 diverse kinases [2]. PF-04217903 effectively inhibits c-Met-dependent cellular processes including proliferation, survival, migration, and invasion in vitro (IC50 values: 5-16 nM) and demonstrates marked antitumor and antiangiogenic activity in vivo in MET-amplified and HGF/c-Met autocrine-driven tumor models [3].

PF-04217903 (CAS 1159490-85-3): Why c-Met Inhibitors Are Not Interchangeable in Preclinical Studies


c-Met inhibitors vary dramatically in their kinase selectivity profiles, mutational sensitivity, and off-target effects, making generic substitution a significant scientific risk. Compounds like crizotinib (PF-02341066) and cabozantinib (XL184) are multi-kinase inhibitors with activity against ALK, ROS1, or VEGFR2, which can confound mechanistic interpretation and lead to distinct toxicity profiles [1]. In contrast, PF-04217903 was developed as an exquisitely selective c-Met inhibitor (>1,000-fold selectivity over 208 kinases) to minimize off-target pharmacology [2]. Furthermore, PF-04217903 exhibits a unique mutational sensitivity profile—active against H1094R, R988C, and T1010I mutants but inactive against Y1230C—which differs from other c-Met inhibitors and is critical for experiments involving specific c-Met mutations . Substitution without these data can compromise experimental reproducibility and lead to incorrect mechanistic conclusions.

PF-04217903 (CAS 1159490-85-3): Quantitative Comparative Evidence for Scientific Selection


Kinase Selectivity: PF-04217903 Exhibits >1,000-Fold Selectivity for c-Met Over 208 Kinases, Surpassing Multi-Targeted Inhibitors

PF-04217903 demonstrates >1,000-fold selectivity for c-Met when profiled against a panel of 208 diverse kinases [1]. In contrast, the multi-targeted c-Met inhibitor crizotinib (PF-02341066) potently inhibits ALK (IC50: 20-24 nM) and ROS1 (IC50: <0.025 nM) in addition to c-Met (IC50: 8-11 nM) . Cabozantinib (XL184) also inhibits VEGFR2 (KDR) with high potency alongside c-Met . PF-04217903's exquisite selectivity reduces confounding off-target effects in mechanistic studies, making it a more precise tool for isolating c-Met-specific biology.

Kinase Selectivity Profiling c-Met Inhibitor Off-Target Pharmacology

Mutational Sensitivity: PF-04217903 Retains Potency Against H1094R, R988C, and T1010I c-Met Mutants but Is Inactive Against Y1230C

PF-04217903 exhibits differential sensitivity to c-Met mutations: it potently inhibits the oncogenic mutants H1094R (IC50: 3.1 nM), R988C (IC50: 6.4 nM), and T1010I (IC50: 6.7 nM) with IC50 values comparable to wild-type c-Met (4.8 nM) . However, it shows no significant activity against the Y1230C mutant (IC50 >10 μM) . This contrasts with multi-targeted inhibitors like crizotinib, which are less affected by Y1230 mutations due to alternative binding interactions [1]. This distinct mutational profile makes PF-04217903 a valuable tool for discriminating between c-Met-dependent and -independent mechanisms in tumors harboring specific mutations.

c-Met Mutation Drug Resistance Structure-Activity Relationship

In Vivo Antitumor Efficacy: PF-04217903 Demonstrates Dose-Dependent Tumor Growth Inhibition in MET-Amplified Xenograft Models

In the MET-amplified GTL-16 gastric carcinoma xenograft model, PF-04217903 administered orally once daily for 3 days at doses of 5, 15, and 50 mg/kg dose-dependently inhibited c-Met phosphorylation and downstream signaling (Gab-1, Erk1/2, AKT) and induced apoptosis (cleaved caspase-3) . Tumor growth inhibition (TGI) correlated strongly with the degree of c-Met pathway suppression [1]. In contrast, in human xenograft models expressing high levels of c-Met but lacking MET amplification (e.g., HT29 colorectal cancer model), PF-04217903 monotherapy achieved only partial TGI (38-46%), indicating that pathway dependence is a key determinant of response [1]. This contrasts with cabozantinib, which showed significant tumor regression in a murine prostate cancer model where PF-04217903 was ineffective, highlighting the context-dependent utility of highly selective c-Met inhibition [2].

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

Combination Therapy Synergy: PF-04217903 Enhances Antitumor Efficacy When Combined with RON shRNA Knockdown or Sunitinib

In the HT29 colorectal cancer xenograft model, which expresses activated RON kinase, PF-04217903 monotherapy achieved 38% TGI, while RON shRNA knockdown alone achieved 56% TGI. The combination of PF-04217903 with RON shRNA knockdown resulted in enhanced antitumor efficacy of 77% TGI and induced tumor cell apoptosis [1]. In pancreatic neuroendocrine tumor models, concurrent inhibition of c-Met with PF-04217903 and VEGF signaling with sunitinib reduced tumor invasion and metastasis compared to VEGF inhibition alone [2]. These data demonstrate that PF-04217903 can be rationally combined with complementary targeted agents to overcome resistance mechanisms and improve outcomes.

Combination Therapy RON Kinase VEGF Inhibition Tumor Invasion

Antiangiogenic Activity: PF-04217903 Inhibits Endothelial Cell Proliferation and Tube Formation In Vitro and In Vivo

PF-04217903 demonstrates potent antiangiogenic properties independent of VEGFR inhibition. In vitro, PF-04217903 inhibits HGF-stimulated proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) with IC50 values in the nanomolar range [1]. In vivo, PF-04217903 reduces tumor microvessel density and human IL-8 and VEGFA levels in U87MG and GTL-16 xenograft models . Unlike multi-kinase inhibitors such as cabozantinib and foretinib, which directly inhibit VEGFR2, PF-04217903's antiangiogenic effects are mediated solely through c-Met blockade, providing a cleaner tool for dissecting the specific role of HGF/c-Met signaling in tumor angiogenesis [2].

Angiogenesis HGF/c-Met Signaling Endothelial Cell Biology

Ex Vivo Sensitivity in Patient-Derived Xenografts: PF-04217903 Shows Activity in MET-Amplified NSCLC and Gastric Cancer Models

In a panel of 68 patient-derived tumor xenografts spanning 15 histotypes, PF-04217903 demonstrated ex vivo sensitivity (IC50 range: 21-431 nM) in soft agar colony formation assays [1]. The most sensitive models included MET-amplified lung adenocarcinoma (LXFA 526, LXFA 1647) and gastric cancer (MKN45, NUGC-4). Comparable IC50 ranges were observed for SGX-523 (32-406 nM) and JNJ-38877605 (26-206 nM) [1]. Notably, some tumors with high MET expression but lacking amplification (e.g., LXFL 1176 with KRAS mutation) were resistant, underscoring that MET expression alone is insufficient to predict sensitivity. This ex vivo sensitivity profile helps guide the selection of appropriate PDX models for studying PF-04217903 and highlights the importance of MET amplification as a predictive biomarker.

Patient-Derived Xenograft Ex Vivo Sensitivity MET Amplification NSCLC

PF-04217903 (CAS 1159490-85-3): Recommended Research Applications Based on Quantitative Evidence


c-Met Selectivity Profiling and Off-Target Assessment Studies

PF-04217903 is an ideal tool compound for experiments requiring clean, c-Met-specific inhibition without confounding off-target kinase activity. Its >1,000-fold selectivity over 208 kinases makes it superior to multi-targeted c-Met inhibitors like crizotinib or cabozantinib for mechanistic studies aimed at isolating the biological consequences of c-Met blockade [1]. Researchers conducting kinome-wide selectivity screens or investigating c-Met-specific signaling pathways should prioritize PF-04217903 to minimize false-positive results arising from ancillary kinase inhibition.

Investigating c-Met Mutant-Driven Oncogenesis

PF-04217903's unique sensitivity profile to c-Met mutations (potent against H1094R, R988C, and T1010I; inactive against Y1230C) makes it a valuable probe for discriminating between mutant-specific dependencies [1]. Studies examining the functional consequences of specific c-Met mutations or screening for acquired resistance mechanisms should utilize PF-04217903 to validate on-target effects. The compound's lack of activity against the Y1230C gatekeeper mutation also makes it a useful negative control in experiments involving this clinically relevant resistance mutation.

In Vivo Studies of MET-Amplified Tumor Models

Based on the demonstrated dose-dependent tumor growth inhibition in MET-amplified GTL-16 xenografts and the partial efficacy in non-amplified models, PF-04217903 is best suited for in vivo experiments using MET-amplified or HGF/c-Met autocrine-driven tumor models [1]. Researchers should verify MET amplification status before initiating in vivo efficacy studies. The compound's oral bioavailability and well-characterized pharmacokinetic-pharmacodynamic relationship facilitate robust in vivo experimental design.

Combination Therapy Studies Targeting c-Met and Complementary Pathways

PF-04217903 is an excellent partner for rational combination strategies aimed at overcoming resistance to c-Met inhibition. Evidence demonstrates enhanced efficacy when combined with RON pathway inhibition (via shRNA) or VEGF signaling blockade (with sunitinib) [1]. Its exquisite selectivity ensures that any observed synergy can be confidently attributed to c-Met inhibition rather than overlapping off-target effects. This makes PF-04217903 a preferred tool for preclinical studies exploring c-Met inhibitor combinations with EGFR inhibitors, VEGF inhibitors, or other targeted agents.

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